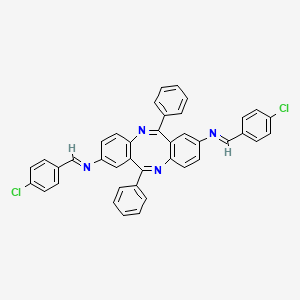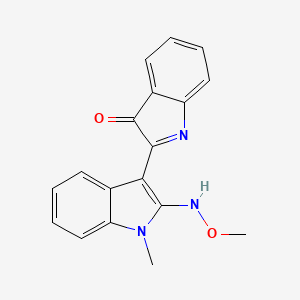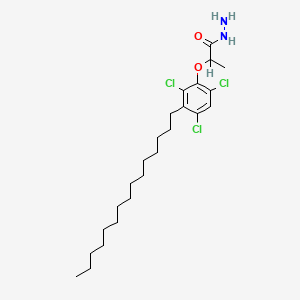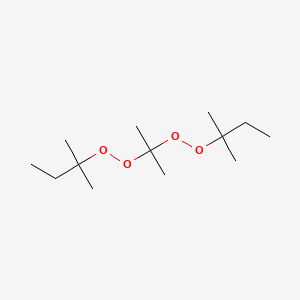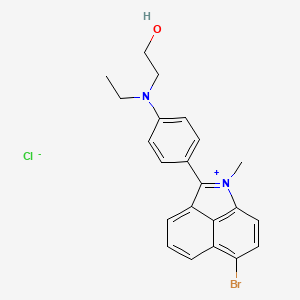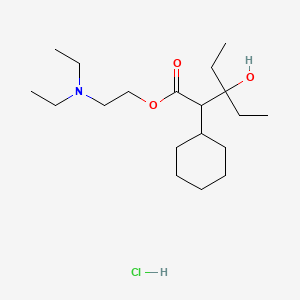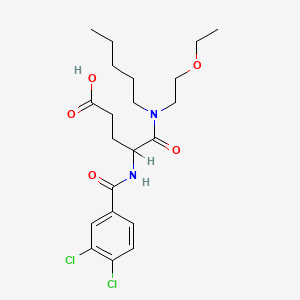
(+-)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorobenzoyl group, an ethoxyethyl group, and a pentylamino group, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid typically involves multiple steps:
Formation of 3,4-Dichlorobenzoyl Chloride: This is achieved by reacting 3,4-dichlorobenzonitrile with thionyl chloride.
Amidation Reaction: The 3,4-dichlorobenzoyl chloride is then reacted with an appropriate amine to form the dichlorobenzamide intermediate.
Addition of Ethoxyethyl Group: The intermediate undergoes further reaction with 2-ethoxyethylamine.
Final Coupling: The final step involves coupling the intermediate with a pentylamine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl and pentylamino groups.
Reduction: Reduction reactions can target the carbonyl group in the pentanoic acid moiety.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies.
Protein Binding: Studying interactions with proteins and other biomolecules.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Research: Investigating its effects on various biological pathways.
Industry
Material Science:
Agriculture: Use as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group may interact with enzymes or receptors, altering their activity. The ethoxyethyl and pentylamino groups can enhance binding affinity and specificity, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzamide Derivatives: These compounds share the dichlorobenzoyl group and exhibit similar chemical properties.
4,4’-Dichlorobenzophenone: Another dichlorobenzoyl-containing compound with different applications.
3-Amino-2,5-dichlorobenzoic acid: Similar in structure but with different functional groups.
Uniqueness
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
Propiedades
Número CAS |
111106-11-7 |
|---|---|
Fórmula molecular |
C21H30Cl2N2O5 |
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
4-[(3,4-dichlorobenzoyl)amino]-5-[2-ethoxyethyl(pentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H30Cl2N2O5/c1-3-5-6-11-25(12-13-30-4-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) |
Clave InChI |
ZRTWAJXAOFVPNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCOCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
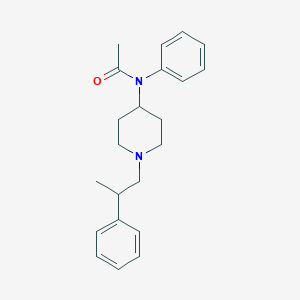
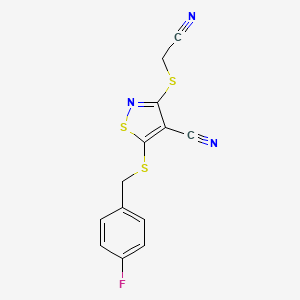
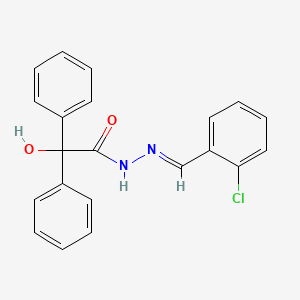
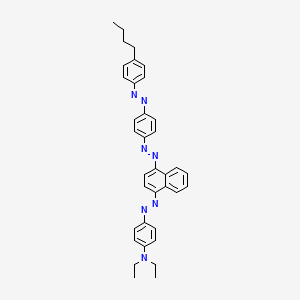
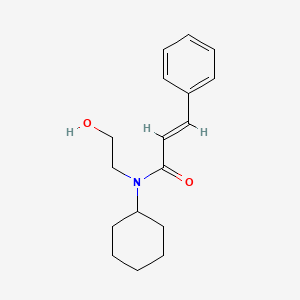
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole](/img/structure/B15189214.png)
